molecular formula C27H30O10 B12374289 Swietemahalactone

Swietemahalactone

Cat. No.: B12374289
M. Wt: 514.5 g/mol
InChI Key: HHKXOKUGOZKYPR-JTNCFZDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Swietemahalactone is primarily isolated from the leaves and branches of Swietenia mahagoni. The extraction process involves refluxing the plant material with methanol, followed by partitioning the crude extract between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through laboratory extraction and isolation techniques .

Chemical Reactions Analysis

Types of Reactions: Swietemahalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

IUPAC Name

methyl (2S)-2-[(1R,4S,5R,6S,8R,9S,10S,11R,14R,15R)-15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3/t13-,16+,17+,18+,20+,22-,23-,24-,25+,26+,27-/m1/s1

InChI Key

HHKXOKUGOZKYPR-JTNCFZDESA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@]3(C1=CC(=O)O[C@H]2C7=COC=C7)OC(=O)[C@]65O)O)C)[C@@H](C(=O)OC)O)C

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.